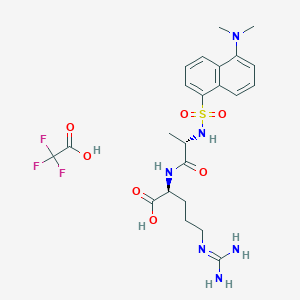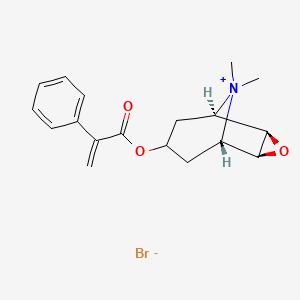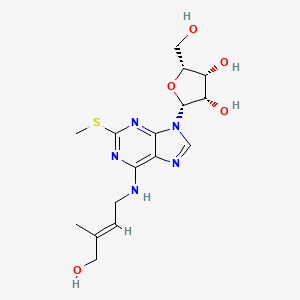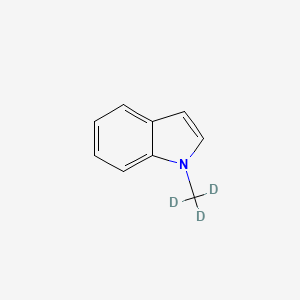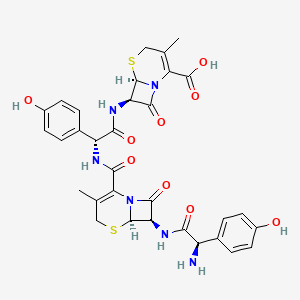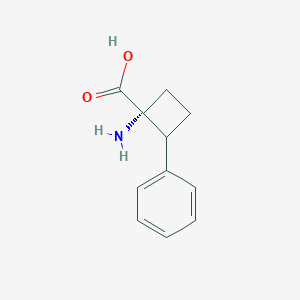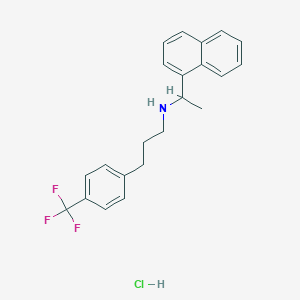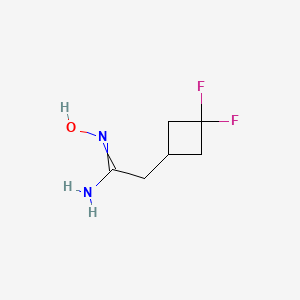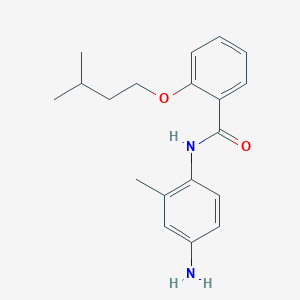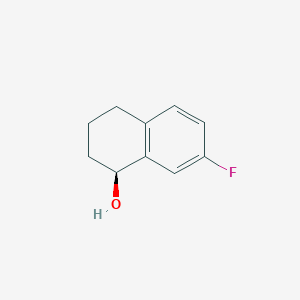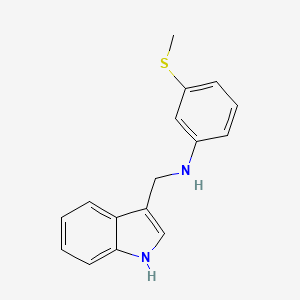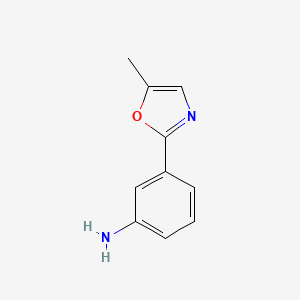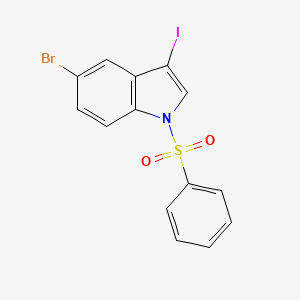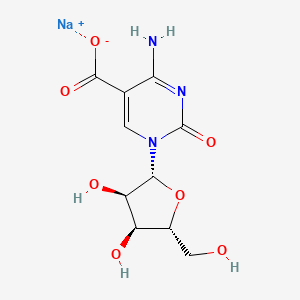
Cytidine-5-carboxylic acid sodium salt
説明
Cytidine-5-carboxylic acid sodium salt is a nucleoside analog that interferes with RNA and DNA synthesis . It is used as an activator for the synthesis of phosphoramidites and is also used in anticancer and antiviral research as a component of DNA .
Molecular Structure Analysis
The molecular formula of Cytidine-5-carboxylic acid sodium salt is C10H12N3NaO7, and its molecular weight is 309.21 . The IUPAC name is sodium;4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate .科学的研究の応用
Neuroprotective and Cognitive Enhancing Effects
Citicoline, a form of cytidine-5'-diphosphocholine which is structurally related to Cytidine-5-carboxylic acid sodium salt, has been extensively studied for its neuroprotective and cognitive enhancing effects. Research has demonstrated its potential efficacy in treating cognitive deficits, inefficient memory, and early-stage Alzheimer's disease in elderly patients. Citicoline's role in biosynthesis pathways for acetylcholine and neuronal membrane phospholipids, particularly phosphatidylcholine, suggests its utility in improving the structural integrity and functionality of the neuronal membrane. This might aid in membrane repair and contribute to its therapeutic actions in stroke and cognitive dysfunction (Conant & Schauss, 2004)[https://consensus.app/papers/applications-citicoline-stroke-dysfunction-elderly-conant/198ed006cd0b5198b25931e465189649/?utm_source=chatgpt].
Role in Nucleic Acid Conformational Changes
The conformational changes in nucleic acids, influenced by the structure and properties of water under various conditions, are crucial for understanding biological processes. Research indicates that the Z-DNA form, which involves the stabilization by the conjugative effect of cytidine O4' electrons in CG base pairs, can be induced under specific conditions such as low water activity caused by high salt concentrations or high pressure. This emphasizes the importance of cytidine and its derivatives in understanding the mechanisms of conformational transitions in nucleic acids (Barciszewski et al., 2001)[https://consensus.app/papers/role-water-structure-changes-acids-highpressure-barciszewski/055f1a1e96665b9b894c61f757a9ed73/?utm_source=chatgpt].
Anticancer Applications
5-Azacytidine, a ring analogue of cytidine, has shown promise in treating acute myelogenous leukemia through its effects on nucleic acid metabolism. Despite the different chemical structure, the therapeutic use of cytidine derivatives like 5-Azacytidine highlights the potential of such compounds in modulating genetic and epigenetic mechanisms for cancer therapy. The clinical significance of 5-Azacytidine in achieving an overall response rate of 36% with 20% complete remissions in previously treated patients with acute myelogenous leukemia underscores the potential of cytidine derivatives in oncological research (Von Hoff, Slavik, & Muggia, 1976)[https://consensus.app/papers/5azacytidine-drug-effectiveness-acute-leukemia-hoff/8aade1a48c0d5d408f87b387c01b43c2/?utm_source=chatgpt].
特性
IUPAC Name |
sodium;4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O7.Na/c11-7-3(9(17)18)1-13(10(19)12-7)8-6(16)5(15)4(2-14)20-8;/h1,4-6,8,14-16H,2H2,(H,17,18)(H2,11,12,19);/q;+1/p-1/t4-,5-,6-,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPNOGSMXZYUNX-HCXTZZCQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N3NaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cytidine-5-carboxylic acid sodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



